A Technical Guide to the Spectral Analysis of Benzenepropanoic Acid
A Technical Guide to the Spectral Analysis of Benzenepropanoic Acid
Introduction
Benzenepropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid with the formula C₉H₁₀O₂. It serves as a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its structural characterization is fundamental to ensuring purity, confirming reaction outcomes, and understanding its metabolic fate. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the unequivocal identification of this compound. We will explore the causal relationships behind the observed spectral data and provide field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectral Analysis
The proton (¹H) NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The spectrum of benzenepropanoic acid is characterized by distinct signals in both the aromatic and aliphatic regions.
Causality of Chemical Shifts and Splitting:
-
Aromatic Protons (C₆H₅-): The five protons on the phenyl group are influenced by the ring current effect, which deshields them, causing them to resonate downfield, typically in the range of δ 7.2-7.4 ppm. Due to their similar chemical environments, they often appear as a complex, overlapping multiplet.
-
Methylene Protons (-CH₂-CH₂-COOH): The spectrum shows two distinct triplets in the aliphatic region.
-
α-Methylene (C₂H₂-COOH): The protons on the carbon adjacent (alpha) to the electron-withdrawing carbonyl group are deshielded and appear further downfield (approx. δ 2.66 ppm). They are split into a triplet by the two neighboring β-protons.
-
β-Methylene (Ph-CH₂-): The protons on the carbon adjacent (beta) to the phenyl group are also deshielded, but to a lesser extent, appearing around δ 2.95 ppm. These protons are split into a triplet by the two neighboring α-protons.
-
-
Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield (δ > 10 ppm). Its chemical shift can be highly variable and is dependent on concentration and the solvent used.
Table 1: Summary of ¹H NMR Spectral Data for Benzenepropanoic Acid
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.18 | Multiplet | 5H | Aromatic (C₆H ₅) |
| ~2.95 | Triplet | 2H | β-CH₂ (Benzylic) |
| ~2.66 | Triplet | 2H | α-CH₂ (Adjacent to COOH) |
| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As each chemically distinct carbon atom generally produces a single peak, this technique is excellent for confirming the number of unique carbons.
Causality of Chemical Shifts:
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear furthest downfield (approx. δ 179 ppm).
-
Aromatic Carbons (C₆H₅-): The six carbons of the phenyl group appear in the typical aromatic region (δ 120-140 ppm). The carbon atom attached to the propyl chain (the ipso-carbon) is a quaternary carbon and will have a different chemical shift and often a lower intensity compared to the protonated carbons.
-
Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons appear in the aliphatic region of the spectrum. The α-carbon (adjacent to the carbonyl) is more deshielded (~δ 36 ppm) than the β-carbon (~δ 30 ppm).
Table 2: Summary of ¹³C NMR Spectral Data for Benzenepropanoic Acid
| Chemical Shift (δ ppm) | Assignment |
| ~179.3 | Carbonyl (C OOH) |
| ~140.5 | Aromatic (ipso-C ) |
| ~128.5 | Aromatic (C H) |
| ~128.3 | Aromatic (C H) |
| ~126.3 | Aromatic (C H) |
| ~35.7 | α-C H₂ |
| ~30.6 | β-C H₂ |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.[3][4]
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data quality.[1][5]
-
Sample Preparation: Dissolve 5-10 mg of benzenepropanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Filtration: Filter the solution into a clean, 5 mm NMR tube to a depth of about 4-5 cm.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30).[1]
-
Acquisition Parameters: Set the spectral width to cover the expected range (e.g., 0-16 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment.
-
Acquisition Parameters: Set a wider spectral width (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both spectra.
Visualization: NMR Analysis Workflow
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For benzenepropanoic acid, Electron Ionization (EI) is a common method that provides both the molecular weight and characteristic fragmentation patterns useful for structural confirmation.
Mass Spectrum Analysis
The mass spectrum of benzenepropanoic acid (Molecular Weight: 150.17 g/mol ) exhibits several key features.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The parent molecule is ionized by losing an electron, resulting in the molecular ion peak at m/z = 150 . This peak confirms the molecular weight of the compound.
-
Tropylium Ion Formation: A very common and characteristic fragmentation for compounds containing a benzyl group is the cleavage of the β-bond (the bond between the α and β carbons). This results in the formation of a highly stable, resonance-stabilized tropylium cation at m/z = 91 . This is often the base peak (the most intense peak) in the spectrum.
-
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement. In this process, a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. This produces a neutral alkene (ethene) and an ionized enol fragment. For benzenepropanoic acid, this rearrangement leads to a significant peak at m/z = 60 .
-
Loss of Carboxyl Group: Cleavage of the bond between the α-carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da), though this is often less prominent than other pathways.[6]
Table 3: Summary of Key Mass Fragments for Benzenepropanoic Acid (EI-MS)
| m/z | Proposed Fragment | Structural Formula | Notes |
| 150 | Molecular Ion [M]⁺ | [C₆H₅CH₂CH₂COOH]⁺ | Confirms molecular weight |
| 91 | Tropylium Cation | [C₇H₇]⁺ | Often the base peak, characteristic of a benzyl moiety |
| 60 | Acetic Acid Cation Radical | [CH₃COOH]⁺ | Result of McLafferty Rearrangement |
| 105 | Loss of •OH and CO | [C₇H₅O]⁺ | A secondary fragmentation from the molecular ion |
Data compiled from the NIST Chemistry WebBook and general fragmentation principles.[6][7]
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like benzenepropanoic acid, often after derivatization to increase volatility.[8][9][10]
-
Sample Preparation (Derivatization): To improve thermal stability and volatility, the carboxylic acid is often converted to an ester (e.g., methyl ester) or a silyl ester (e.g., trimethylsilyl ester).[10]
-
For silylation, evaporate the sample to dryness under a nitrogen stream. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60-70°C for 30 minutes.
-
-
GC Separation:
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically set to 250-280°C in splitless mode.[8][10]
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280°C and hold for 5-10 minutes.[10]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Detection:
-
Data Analysis: Identify the chromatographic peak corresponding to the benzenepropanoic acid derivative. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.
Visualization: Key Fragmentation Pathways
Caption: Primary EI fragmentation pathways.
Integrated Spectral Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of multiple techniques. For benzenepropanoic acid:
-
NMR confirms the structure: ¹H NMR confirms the presence of a monosubstituted phenyl ring and a propyl chain with two distinct methylene environments. ¹³C NMR confirms the nine unique carbons, including the carbonyl.
-
MS confirms the identity: The molecular ion peak at m/z 150 from the mass spectrum validates the molecular formula (C₉H₁₀O₂) deduced from the NMR data. The characteristic fragmentation pattern (e.g., the base peak at m/z 91) provides a definitive fingerprint that corroborates the presence of the benzyl moiety identified in the NMR.
Together, these datasets form a self-validating system, providing an exceptionally high degree of confidence in the structural assignment of benzenepropanoic acid.
References
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Benzenepropanoic acid, α-oxo- . NIST Chemistry WebBook. URL: [Link]
-
Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis . PubMed. URL: [Link]
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NMR Protocols and Methods . Springer Nature Experiments. URL: [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. URL: [Link]
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NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. URL: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . PubMed Central. URL: [Link]
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Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in . ARPI - UNIPI. URL: [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. URL: [Link]
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mass spectrum of benzoic acid fragmentation pattern . Doc Brown's Chemistry. URL: [Link]
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Spectral Database for Organic Compounds (SDBS) . AIST: Japan. URL: [Link]
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